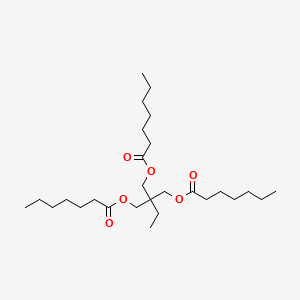
1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate, also known by its chemical formula C21H14Cl2N2O3 , is a synthetic organic compound Its molecular weight is approximately 41326 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-naphthylamine with 2-chlorobenzoyl chloride, followed by subsequent reactions to introduce the carbohydrazide group and the second chlorobenzoate moiety. Detailed reaction conditions and mechanisms are beyond the scope of this article, but chemists have explored various pathways to obtain this compound.
Industrial Production::
Chemical Reactions Analysis
Reactivity:: 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The chlorobenzoyl groups can be substituted with other moieties.
Hydrolysis: The ester linkage may undergo hydrolysis.
Hydrochloric acid (HCl): Used for hydrolysis.
Sodium hydroxide (NaOH): Employed in base-catalyzed reactions.
Reduction agents: Such as or .
Oxidizing agents: Like or .
Major Products:: The specific products formed depend on reaction conditions and substituents. Hydrolysis yields the corresponding carboxylic acids, while reduction may lead to hydrazides or amines.
Scientific Research Applications
Researchers have explored the following areas:
Medicinal Chemistry: Investigating potential drug candidates based on its structure.
Photophysical Properties: Studying its fluorescence and absorption properties.
Materials Science: Assessing its use in organic electronics or sensors.
Mechanism of Action
The precise mechanism remains an active area of research. It may interact with cellular targets, affecting biological processes.
Comparison with Similar Compounds
While 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique, similar compounds include:
Properties
CAS No. |
765274-20-2 |
|---|---|
Molecular Formula |
C25H16Cl2N2O3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H16Cl2N2O3/c26-18-12-9-17(10-13-18)25(31)32-23-14-11-16-5-1-2-6-19(16)21(23)15-28-29-24(30)20-7-3-4-8-22(20)27/h1-15H,(H,29,30)/b28-15+ |
InChI Key |
WEJSEYBBOMORRM-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclohexylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12009507.png)



![3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009527.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009528.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009537.png)




![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009578.png)
